4-Chloro-5-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one
Description
4-Chloro-5-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one is a heterocyclic compound featuring a 1,2-oxazol-3(2H)-one core substituted with a chlorine atom at position 4 and a sulfanylmethyl group at position 4. The sulfanylmethyl group is further substituted with a 2-chlorophenylmethyl moiety. This structural arrangement confers unique electronic and steric properties, making it a candidate for studies in medicinal chemistry and materials science.
Properties
CAS No. |
89680-23-9 |
|---|---|
Molecular Formula |
C11H9Cl2NO2S |
Molecular Weight |
290.2 g/mol |
IUPAC Name |
4-chloro-5-[(2-chlorophenyl)methylsulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H9Cl2NO2S/c12-8-4-2-1-3-7(8)5-17-6-9-10(13)11(15)14-16-9/h1-4H,5-6H2,(H,14,15) |
InChI Key |
LATYLNAIGYEXSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC2=C(C(=O)NO2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(((2-chlorobenzyl)thio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds with hydroxylamine.
Introduction of Chloro and Benzylthio Groups: The chloro and benzylthio groups can be introduced through nucleophilic substitution reactions using reagents like thionyl chloride and 2-chlorobenzyl mercaptan.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(((2-chlorobenzyl)thio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(((2-chlorobenzyl)thio)methyl)isoxazol-3(2H)-one may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s effects could be mediated through pathways involving oxidative stress, inhibition of enzyme activity, or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Positional Isomerism
2.1.1. 4-Chloro-5-{[(4-Chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one
This compound () shares the same oxazolone core and substituent positions as the target compound but differs in the placement of the chlorine atom on the phenyl ring (4-chloro vs. 2-chloro). This positional isomerism impacts electronic effects:
- Electronic Effects : The 4-chlorophenyl group allows for resonance stabilization of the chlorine atom, while the 2-chlorophenyl group introduces steric hindrance near the oxazolone ring.
- Hydrogen Bonding : The 2-chlorophenyl group may disrupt crystal packing due to steric constraints, whereas the 4-chlorophenyl analog could form more regular hydrogen-bonding networks .
2.1.2. 2-(4-Chlorophenyl)-5-[(4H-1,2,4-Triazol-3-ylsulfanyl)methyl]-1,3,4-Oxadiazole
This compound () replaces the oxazolone core with a 1,3,4-oxadiazole ring and introduces a triazole substituent. Key differences include:
- Aromaticity : The oxadiazole core is more electron-deficient than oxazolone, enhancing electrophilic reactivity.
- Bioactivity Potential: The triazole group may improve binding to biological targets due to its hydrogen-bonding capacity .
Heterocyclic Core Modifications
2.2.1. 4-(4-Chlorophenyl)-3-(4-Methoxyphenyl)-5-[(4-Methylbenzyl)sulfanyl]-4H-1,2,4-Triazole
This triazole derivative () exhibits a bulkier structure with methoxy and methylbenzyl groups. Differences include:
- Steric Effects : The 1,2,4-triazole core allows for diverse substitution patterns, enabling tailored interactions in supramolecular assemblies .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
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